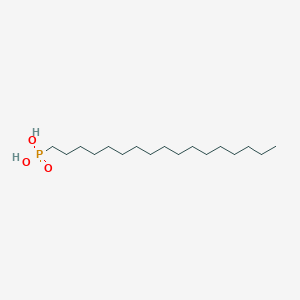

Heptadecylphosphonic acid

Description

Properties

CAS No. |

5137-75-7 |

|---|---|

Molecular Formula |

C17H37O3P |

Molecular Weight |

320.4 g/mol |

IUPAC Name |

heptadecylphosphonic acid |

InChI |

InChI=1S/C17H37O3P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18,19)20/h2-17H2,1H3,(H2,18,19,20) |

InChI Key |

VCOCWGTYSUNGHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Heptadecylphosphonic Acid

Established Reaction Pathways for Alkylphosphonic Acid Synthesis

The synthesis of alkylphosphonic acids, including heptadecylphosphonic acid, primarily relies on a few robust and well-documented chemical reactions. These reactions provide versatile methods for creating the foundational C-P bond.

Direct Synthesis Approaches and Reaction Mechanisms

Several direct methods exist for the synthesis of alkylphosphonic acids, with the Michaelis-Arbuzov and Pudovik reactions being among the most prominent.

The Michaelis-Arbuzov reaction , discovered by August Michaelis in 1898 and further developed by Aleksandr Arbuzov, is a cornerstone of organophosphorus chemistry. wikipedia.orgjk-sci.comorganic-chemistry.org This reaction typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to produce a dialkyl alkylphosphonate. wikipedia.orgjk-sci.comorganic-chemistry.org The reaction proceeds via an SN2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. wikipedia.org This intermediate then undergoes dealkylation by the displaced halide ion to yield the final phosphonate (B1237965) ester. wikipedia.org For the synthesis of this compound, this would involve reacting a suitable trialkyl phosphite with a 1-haloheptadecane. The resulting dialkyl heptadecylphosphonate is then hydrolyzed to yield this compound. nih.govnih.gov The hydrolysis step can be carried out under acidic conditions, for instance, by refluxing with concentrated hydrochloric acid, or by using the McKenna procedure, which involves treatment with bromotrimethylsilane (B50905) followed by methanolysis. nih.govnih.gov

| Reactant 1 | Reactant 2 | Intermediate | Product |

| Trialkyl phosphite | 1-Haloheptadecane | Dialkyl heptadecylphosphonium halide | Dialkyl heptadecylphosphonate |

The Pudovik reaction offers another pathway for the formation of C-P bonds. wikipedia.org This reaction involves the addition of a dialkyl phosphite to an unsaturated compound, such as an aldehyde or an imine, typically under basic conditions. wikipedia.org For the synthesis of this compound, a variation of this reaction could be envisioned where a long-chain olefin is utilized. A related approach involves the radical-initiated addition of phosphorous acid to an olefin. google.com This one-step process offers a direct route to the alkylphosphonic acid without the need for intermediate ester hydrolysis. google.com

Other notable methods include the reaction of organometallic reagents, such as Grignard reagents, with phosphorus halides, and the hydrophosphinylation of alkenes.

Optimization Strategies in this compound Production

Optimizing the production of this compound involves maximizing yield and purity while minimizing reaction times and the use of hazardous reagents. Key areas for optimization include reaction conditions, catalyst selection, and purification methods.

In the Michaelis-Arbuzov reaction, the choice of the alkyl halide (iodide > bromide > chloride) and the reaction temperature are crucial factors influencing the reaction rate. jk-sci.com While higher temperatures can accelerate the reaction, they may also lead to side reactions. The use of catalysts, such as Lewis acids, can sometimes allow for milder reaction conditions. organic-chemistry.org

For syntheses involving the hydrolysis of phosphonate esters, the choice of hydrolysis method is critical. Acidic hydrolysis with HCl is effective but can be harsh. nih.govnih.gov The McKenna reaction, utilizing bromotrimethylsilane, offers a milder alternative, which is particularly useful for sensitive substrates. nih.govnih.gov

Purification of the final phosphonic acid product is often challenging due to its high polarity. nih.gov Crystallization, precipitation, and dialysis are common purification techniques. nih.gov In some cases, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) may be necessary to achieve high purity. nih.gov

Recent research has also focused on data-driven modeling and optimization of industrial phosphoric acid production, which can provide insights into controlling key process parameters to improve yield and quality. researchgate.netresearchgate.net While not specific to this compound, the principles of process optimization can be applied.

Functionalization Strategies for this compound Derivatives

The this compound molecule can be functionalized to create a variety of derivatives with tailored properties. Functionalization can occur at the phosphonic acid headgroup or along the alkyl chain.

The phosphonic acid group itself is a versatile anchor for further reactions. nih.govbeilstein-journals.org It can be converted into phosphonochloridates by reaction with reagents like thionyl chloride or oxalyl chloride. mdpi.com These reactive intermediates can then be reacted with amines or alcohols to form phosphonamidates and phosphonate esters, respectively. mdpi.combeilstein-journals.org This allows for the attachment of a wide range of functional moieties to the phosphorus center.

Functionalization of the long alkyl chain is less common but can be achieved through various organic transformations. For instance, if the starting material for the synthesis contains a functional group on the alkyl chain, this functionality can be carried through the synthesis or modified at a later stage.

The ability to create derivatives of this compound is crucial for its application in creating self-assembled monolayers with specific surface properties.

Sustainable and Green Chemistry Considerations in Phosphonic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates and phosphonic acids to reduce environmental impact. rsc.orgrsc.org This includes the use of less hazardous solvents, alternative energy sources, and catalytic methods.

Solvent-free reactions, ultrasound-assisted synthesis, and microwave-promoted reactions are being explored as greener alternatives to traditional synthetic methods. rsc.org For example, ultrasound irradiation has been shown to be effective in the synthesis of α-hydroxy and α-amino phosphonates without the need for a solvent, using an organocatalyst. rsc.org Microwave irradiation has been utilized for the rapid and facile synthesis of poly(aminomethylenephosphonic) acids in water. tandfonline.com

The use of water as a solvent is another key aspect of green phosphonate chemistry. rsc.org Furthermore, the development of catalytic or catalyst-free synthetic methods is a major focus. rsc.org For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of dialkyl arylphosphonates under milder conditions. researchgate.net

Direct synthesis methods that utilize phosphorous acid as the phosphorus source are also considered advantageous from a green chemistry perspective as they can reduce the number of synthetic steps and the generation of byproducts. nih.govnih.gov

The continuous effort to develop greener synthetic routes is essential for the sustainable production and application of this compound and other organophosphorus compounds.

Self Assembled Monolayers Sams Derived from Heptadecylphosphonic Acid

Fundamental Principles Governing Heptadecylphosphonic Acid SAM Formation

The formation of this compound SAMs is a complex process governed by a delicate interplay of kinetic and thermodynamic factors. These factors dictate the adsorption of the molecules onto a substrate and their subsequent arrangement into a well-ordered monolayer.

The adsorption of phosphonic acids onto metal oxide surfaces is a critical step in the formation of SAMs. The polar phosphonic acid headgroups of molecules like this compound have a strong affinity for the hydroxyl groups present on the surfaces of metal oxides such as titanium oxide (TiO2), aluminum oxide (Al2O3), and yttria (Y2O3). researchgate.net This interaction leads to the formation of strong covalent bonds, specifically phosphonate (B1237965) ester linkages, which anchor the molecules to the surface. researchgate.net

The stability of these bonds is a key thermodynamic advantage of phosphonate-based SAMs over other types of self-assembling molecules. For instance, phosphonate SAMs on substrates like aluminum, titanium, or zirconium exhibit high bond durability across a wide range of pH, temperature, and humidity conditions. mdpi.com This robustness makes them suitable for a variety of applications where stability is paramount. mdpi.comnih.gov

The kinetics of SAM formation can vary depending on the substrate and the deposition method. While some systems require heating and long reaction times to form well-ordered monolayers, self-assembled monolayers of phosphonic acids have been successfully formed on stainless steel 316L at room temperature through solution deposition. researchgate.net A simple experimental approach using a nonpolar medium like trichloroethylene (B50587) has also been shown to facilitate the formation of full-coverage this compound SAMs on various oxide surfaces, including mica, silicon wafers, quartz, and aluminum. psu.edu

Table 1: Adsorption Characteristics of Phosphonic Acid SAMs on Various Substrates

| Substrate | Bonding Nature | Key Thermodynamic/Kinetic Factors |

|---|---|---|

| Metal Oxides (e.g., TiO₂, Al₂O₃) | Covalent phosphonate ester linkages via interaction with surface hydroxyl groups. researchgate.net | High bond durability over a wide range of pH, temperature, and humidity. mdpi.com |

| Stainless Steel 316L | Covalent bonds formed as phosphonates in a bidentate manner. researchgate.net | Formation can occur at room temperature via solution deposition. researchgate.net |

| Silicon Wafer (with native oxide) | Interactions between the phosphonic acid headgroup and the oxidized silicon surface. psu.edu | A nonpolar medium can facilitate full-coverage SAM formation. psu.edu |

| Zirconium-mediated Titanium | Enhanced bonding between the phosphonate headgroup and the pretreated Ti surface. nih.gov | Zirconium ions significantly improve the stability of the SAM in buffer solutions. nih.gov |

The long alkyl chain of this compound plays a crucial role in the molecular packing and ordering of the SAM. Van der Waals interactions between adjacent alkyl chains drive the molecules to arrange themselves in a closely packed, ordered structure. The quality of this packing is often inferred from the resulting surface properties, such as wettability.

The degree of ordering in a SAM can be influenced by the acidity of the headgroup and its interaction with the substrate. A higher degree of order and closer packing are generally associated with stronger and more well-defined interactions. mdpi.com For instance, the use of a nonpolar solvent in the deposition of this compound on a silicon substrate results in a monolayer terminated by well-ordered methyl groups and a closely packed methylene (B1212753) chain structure. psu.edu

The tilt angle of the alkyl chains with respect to the surface normal is a key parameter used to describe the ordering within the monolayer. For similar long-chain phosphonic acids, such as octadecylphosphonic acid (ODPA), on silicon oxide, the chain tilt angle has been determined to be approximately 37° in a vacuum and 38° under aqueous conditions. nih.gov This indicates a well-defined and stable molecular orientation.

Structural Elucidation and Advanced Characterization of this compound SAMs

A suite of advanced surface-sensitive techniques is employed to thoroughly characterize the structure and chemical composition of this compound SAMs. These methods provide detailed information from the elemental level up to the macroscopic organization of the monolayer.

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for determining the elemental composition and chemical bonding states at the surface. In the analysis of this compound SAMs, XPS can confirm the presence of the phosphonate monolayer and investigate the nature of its binding to the substrate. nih.govresearchgate.net For example, XPS studies on octadecylphosphonic acid (OPA) monolayers on various metal and mineral surfaces have shown that the binding energies of the substrate's core level spectra can be consistently referenced to the C(1s) peak of the OPA overlayer. researchgate.net High-resolution XPS can also provide insights into the packing and quality of the monolayer; a lower intensity of the oxygen peak from the underlying substrate can indicate a more closely packed and well-ordered SAM. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is used to probe the vibrational modes of the molecules within the SAM, offering information about their chemical structure and conformation. The positions of the asymmetric and symmetric methylene stretching modes in the FTIR spectrum are particularly sensitive to the conformational order of the alkyl chains. For well-ordered this compound SAMs, the FTIR spectra resemble those of highly ordered octadecyltrichlorosilane (B89594) (OTS) SAMs, indicating a closely packed, all-trans conformation of the methylene chains. psu.edu FTIR can also confirm the bidentate binding of the phosphonate headgroup to the surface. researchgate.net

Table 2: Spectroscopic Signatures for this compound SAMs

| Technique | Key Observable | Interpretation |

|---|---|---|

| XPS | C(1s), P(2p), O(1s) core level spectra | Confirms the presence and chemical integrity of the phosphonate monolayer. nih.govresearchgate.net |

| Attenuation of substrate signals | Indicates the thickness and coverage of the SAM. researchgate.net | |

| Binding energy shifts | Provides information on the chemical bonding environment of the headgroup with the substrate. researchgate.net | |

| FTIR | Asymmetric (νa) and symmetric (νs) CH₂ stretching frequencies | Lower frequencies (e.g., ~2919 cm⁻¹ for νa(CH₂) and ~2850 cm⁻¹ for νs(CH₂)) indicate a high degree of conformational order (all-trans) in the alkyl chains. psu.edu |

| P-O and P=O stretching modes | Elucidates the binding mode of the phosphonate headgroup to the substrate surface (e.g., bidentate, tridentate). researchgate.net |

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are indispensable tools for visualizing the topography and structure of SAMs at the nanoscale. mpg.de AFM can be used to assess the completeness of the monolayer coverage and to measure the thickness of the SAM. researchgate.netresearchgate.net For instance, AFM has been used to confirm the full coverage of octadecylphosphonic acid SAMs on stainless steel. researchgate.net High-resolution AFM can even resolve the molecular lattice of self-assembled monolayers, providing direct evidence of their ordered structure. oxinst.com

STM, which probes the local density of states of a conducting surface, can achieve atomic resolution, allowing for the direct visualization of individual molecules within the SAM. mpg.de While STM is typically limited to conductive substrates, it provides unparalleled detail about the molecular arrangement and can even be used to induce chemical reactions at the single-molecule level. mpg.deresearchgate.net The combination of AFM and STM offers a comprehensive picture of the real-space structure of the monolayer. mpg.dearxiv.org

While less commonly cited for phosphonic acid SAMs compared to spectroscopic and microscopic techniques in the provided context, diffraction-based methods are fundamental for determining the crystallinity and long-range order within molecular monolayers. Techniques like X-ray diffraction (XRD) and electron diffraction can provide precise information about the lattice parameters, domain sizes, and molecular orientation within the SAM. nih.gov

For well-ordered SAMs, the diffraction patterns would exhibit sharp, well-defined spots, indicative of a crystalline or highly ordered two-dimensional structure. The positions and intensities of these spots can be analyzed to determine the unit cell of the molecular lattice and the tilt and twist angles of the alkyl chains. The information obtained from diffraction techniques is complementary to that from spectroscopy and microscopy, providing a more complete understanding of the hierarchical structure of this compound SAMs.

Engineering Surface Functionality via this compound SAMs

The true power of HDPA and related phosphonic acid SAMs lies in the ability to engineer their surface functionality. By modifying the terminal end of the alkyl chain, a wide array of chemical and physical properties can be introduced to a substrate surface, tailoring it for specific, high-performance applications. This functionalization can be achieved either by using pre-functionalized molecules or by chemically modifying the monolayer after it has been assembled.

Functionalization of phosphonic acid SAMs can be broadly categorized into covalent and non-covalent strategies.

Covalent Functionalization involves the formation of strong, permanent chemical bonds. This is typically achieved through two primary routes:

Assembly of Pre-Functionalized Molecules: The most direct method is to synthesize a phosphonic acid molecule that already contains the desired terminal functional group (e.g., -OH, -COOH, -NH2, -SH). acs.orgnih.gov These molecules are then self-assembled onto the substrate. This approach allows for precise control over the spacing and presentation of the functional group. acs.org

Post-Assembly Modification: This strategy involves first forming a SAM from a phosphonic acid that has a reactive terminal group, such as a hydroxyl (-OH) or carboxyl (-COOH) group. nih.gov Subsequently, other molecules can be covalently attached to these reactive sites. For instance, carboxyl-terminated SAMs can be activated with N-hydroxysuccinimide (NHS) to readily bind with amine groups on proteins or other biomolecules. nih.govacs.org Similarly, hydroxyl-terminated SAMs can be activated with carbonyldiimidazole (CDI) for the same purpose. nih.govacs.org This method is particularly useful for immobilizing complex biological molecules that might not withstand the conditions of SAM formation. nih.gov

Non-Covalent Functionalization relies on weaker, reversible interactions such as hydrogen bonding, electrostatic forces, or van der Waals forces. The phosphonic acid headgroup itself is adept at forming hydrogen bonds, which can be exploited to create supramolecular structures. nih.gov By terminating the SAM with a specific chemical group, one can design surfaces that selectively bind other molecules through these non-covalent interactions. For example, a SAM terminated with an amine group could electrostatically attract and bind negatively charged molecules from a solution.

The integration of specific chemical moieties onto surfaces via phosphonic acid SAMs enables the precise tuning of surface properties for a variety of applications, from biocompatible implants to advanced electronics. nih.gov

Researchers have successfully integrated a range of functional groups to achieve tailored outcomes:

Biomolecule Immobilization: Carboxyl- and hydroxyl-terminated phosphonic acid SAMs have been used to covalently bind bioactive proteins like bone morphogenetic protein (BMP-2) to titanium surfaces, promoting osseointegration for medical implants. nih.govacs.orgnih.gov

Surface Patterning: By using molecules like 10-mercaptodecanyl phosphonic acid (MDPA), which features a terminal thiol group, surfaces can be patterned. Specific regions of the SAM can be degraded using UV light through a mask, and a protein-resistant molecule can be backfilled into the exposed areas, allowing for the selective immobilization of proteins only on the unexposed MDPA regions. nih.gov

Enhanced Stability and Tuned Properties: Perfluorinated phosphonic acids have been used to modify zinc oxide (ZnO) nanoparticles. The high electronegativity of the perfluoro groups helps to create a more stable surface and allows for the fine-tuning of the nanoparticles' surface properties. mdpi.com

Electronic Device Optimization: In the field of organic electronics, SAMs of 12-methoxydodecylphosphonic acid (MODPA) have been used to modify the dielectric layer in organic thin-film transistors. This creates a highly ordered, wettable surface that improves the performance and lowers the operational voltage of the devices. researchgate.net

Table 1: Examples of Functionalized Phosphonic Acid SAMs and Their Applications

| Functional Phosphonic Acid | Terminal Moiety | Substrate | Purpose / Application | Reference |

|---|---|---|---|---|

| (12-carboxydodecyl)phosphonic acid | -COOH | Titanium | Covalent immobilization of BMP-2 to create a bioactive surface. | nih.govacs.org |

| (11-hydroxyundecyl)phosphonic acid | -OH | Titanium | Activation with CDI for binding amine-containing molecules. | nih.govacs.org |

| 10-mercaptodecanyl phosphonic acid (MDPA) | -SH | Zirconium-mediated Titanium | Enabling selective protein patterning after UV lithography. | nih.gov |

| Perfluorinated Phosphonic Acids | Perfluoro groups | Zinc Oxide (ZnO) | Increase surface stability and tune surface charge. | mdpi.com |

| 12-methoxydodecylphosphonic acid (MODPA) | -OCH3 | Aluminum Oxide (AlOx) | Create an ordered dielectric surface for high-performance organic transistors. | researchgate.net |

Dynamic Behavior and Stability of this compound Monolayers

While phosphonic acid SAMs form robust and highly ordered films, their long-term stability and integrity are subject to environmental conditions. Understanding the dynamic behavior and degradation mechanisms of these monolayers is critical for their reliable application in real-world devices and environments.

The stability of a phosphonic acid monolayer is not absolute and can be significantly influenced by its surrounding environment, including the solvent, temperature, pH, and even the nature of the substrate itself. Studies on octadecylphosphonic acid (ODPA), a close structural analog of HDPA, provide significant insight into these dynamics.

Aqueous Environments and Substrate Dependence: The stability of ODPA SAMs in water is highly dependent on the atomic structure of the underlying metal oxide substrate. On amorphous aluminum oxide and single-crystalline Al₂O₃(11-20) surfaces, the monolayers show high stability. However, on single-crystalline Al₂O₃(0001) surfaces, the monolayer can be displaced by water molecules through a process involving the formation of micelles. nih.govresearchgate.net This difference is attributed to the nature of the bond between the phosphonate headgroup and the surface, which can range from directed coordination bonds to more general ionic interactions. nih.govresearchgate.net On gallium nitride (GaN) surfaces, ODPA monolayers can be desorbed by soaking in aqueous solutions, particularly those that are basic. capes.gov.br

Solvent Choice: The choice of solvent is crucial during both the formation and post-assembly life of the SAM. For formation on titania, environmentally friendly solvents like cyclopentyl methyl ether (CPME) have been shown to produce uniform, rigid monolayers. cardiff.ac.uk For SAMs on ZnO nanowires, the solvent choice is critical to prevent the formation of undesirable layered side products. nih.gov Furthermore, while ODPA SAMs on titania are resistant to many common solvents, liquids with a small molecular volume have been shown to penetrate the monolayer. psu.edu

Temperature: Temperature plays a key role in both the formation and stability of the SAM. Elevating the temperature during formation can sometimes lead to the creation of disordered multilayers instead of a well-ordered monolayer. cardiff.ac.uk Post-assembly heating, however, can sometimes enhance stability by promoting the formation of covalent bonds between the headgroup and the surface. capes.gov.br

Radiation and Plasma: Exposure to UV light and air plasma can significantly alter the monolayer by causing decomposition of the carbon-carbon bonds within the alkyl chains, though the strong phosphorus-to-surface bond often remains intact. psu.eduutwente.nl

Table 2: Influence of Environmental Factors on Alkylphosphonic Acid Monolayer Stability

| Environmental Factor | Observation | Substrate(s) | Reference |

|---|---|---|---|

| Aqueous Solution (Water) | Stability is highly dependent on the substrate's crystal structure. Monolayers can be substituted by water on certain surfaces. | Aluminum Oxide (Al₂O₃) | nih.govresearchgate.net |

| Aqueous Solution (Basic) | Monolayers can be desorbed from the surface. | Gallium Nitride (GaN) | capes.gov.br |

| Solvent Type | Affects the quality and uniformity of the SAM during formation and can penetrate the formed monolayer. | Titanium Dioxide (TiO₂), Zinc Oxide (ZnO) | cardiff.ac.uknih.govpsu.edu |

| Temperature | High temperatures during formation can cause multilayering. Post-assembly heating can improve stability but can also cause degradation. | Titanium Dioxide (TiO₂), Gallium Nitride (GaN) | capes.gov.brcardiff.ac.uk |

| UV Light / Air Plasma | Causes decomposition of the alkyl chain (C-C bonds) but often leaves the headgroup-surface bond intact. | Titanium Dioxide (TiO₂) | psu.eduutwente.nl |

The durability of phosphonic acid SAMs is ultimately limited by chemical degradation pathways. Research has identified several key mechanisms through which these monolayers can break down.

The primary factor in the high durability of these SAMs is the exceptional strength of the phosphonate headgroup's bond to the metal oxide surface. Thermal stability studies have shown that the P-O bond between the phosphonic acid and substrates like alumina (B75360) is remarkably robust and can remain stable at temperatures up to 800°C. researchgate.net

The most common degradation pathway does not involve the headgroup, but rather the alkyl chain backbone. researchgate.netacs.org

Thermal Degradation: At elevated temperatures, typically between 200°C and 350°C, the alkyl chains of the monolayer can undergo oxidation or breakage. researchgate.net For simple, non-substituted alkylphosphonic acids, thermal cleavage of the bond between the backbone and the phosphonate anchor group can occur at temperatures above ~400-500°C. acs.org

"Weak Link" Cleavage: For more complex, functionalized phosphonic acids, degradation can occur at lower temperatures. The bond cleavage often happens at specific "weak links" within the molecular backbone, such as the bond between a fluorinated segment and a non-fluorinated segment of an alkyl chain, or between the alkyl chain and a bulky terminal group like pentafluorophenoxy. This type of cleavage can be observed at temperatures above 250°C. acs.org

Aqueous Substitution: As noted previously, a key mechanism in aqueous environments is the direct substitution of the phosphonate monolayer by water molecules at the substrate surface, which can be facilitated by the formation of micelle-like structures. nih.govresearchgate.net

Photodegradation: Exposure to UV light can induce decomposition of the C-C bonds in the alkyl chain, leading to a loss of order and functionality in the monolayer, even while the phosphonate groups may remain bound to the surface. utwente.nl

Heptadecylphosphonic Acid in Surface and Interface Science

Interfacial Interactions of Heptadecylphosphonic Acid with Solid Substrates

The efficacy of this compound in surface modification stems from the strong interaction between its phosphonic acid head group (-PO(OH)₂) and metal oxide surfaces. This interaction leads to the formation of a dense, covalently-bonded monolayer that alters the substrate's surface chemistry.

The primary and most immediate effect of forming a this compound monolayer on a hydrophilic metal oxide surface is a dramatic shift in wettability. The long, nonpolar heptadecyl chains orient themselves away from the substrate, creating a new, low-energy surface with hydrophobic properties. This change is quantifiable through contact angle measurements, where the angle a water droplet makes with the surface increases significantly. For instance, modifying a naturally hydrophilic surface can increase the water contact angle from under 40° to over 110°, indicating a transition to a non-wetting state. aujst.com This controlled hydrophobicity is critical for applications requiring self-cleaning or anti-adhesive properties. aujst.com

The adhesion properties of the substrate are also profoundly affected. The creation of a low-energy, hydrophobic surface generally reduces the adhesion of water-based materials and can prevent the attachment of unwanted biological entities, a phenomenon known as antifouling. aujst.com Conversely, the functional group of the phosphonic acid can be chosen to enhance adhesion to specific polymers or coatings. For example, chemical treatments that introduce functional groups onto a polymer surface have been shown to increase adhesion strength with an epoxy coating by as much as 193%. nih.gov The ability to tune surface energy and functionality allows for precise control over the adhesive characteristics of a material, making it either resistant to or receptive to bonding with other substances. nih.govmdpi.com

Table 1: Illustrative Examples of Wettability Modification This table provides representative data on how surface modification can alter water contact angles, demonstrating the principles applied with phosphonic acids.

| Original Substrate | Surface Treatment | Resulting Water Contact Angle (°) | Reference |

|---|---|---|---|

| High-Density Polyethylene (HDPE) | Untreated | 94.3° | nih.gov |

| High-Density Polyethylene (HDPE) | Co(II)/PMS Chemical Treatment | 51.9° | nih.gov |

| Polytetrafluoroethylene (PTFE) | Untreated | >140° | mdpi.com |

| Polytetrafluoroethylene (PTFE) | Plasma-treated with PFOA/PFOL | ~80° | mdpi.com |

| Etched Copper | Untreated (Hydrophilic) | ~40° | aujst.com |

| Etched Copper | Coated with Perfluoropolyether | >150° (Superhydrophobic) | aujst.com |

Interfacial energy, or surface tension, is the excess energy present at the boundary between two phases. ethz.ch this compound and similar amphiphilic molecules act as surfactants, which preferentially adsorb at interfaces and lower this energy. The reduction in interfacial tension is known as surface pressure. nih.gov When a this compound monolayer forms on a solid substrate in contact with a liquid or gas, it effectively replaces the high-energy solid-liquid or solid-gas interface with a low-energy organic layer interface.

The magnitude of this energy reduction depends on the packing density and orientation of the alkyl chains in the monolayer. A well-ordered, crystalline-like monolayer of this compound presents a surface composed almost entirely of methyl (-CH₃) groups, which has one of the lowest known surface energies. This principle is fundamental to applications in lubrication, where reducing interfacial energy minimizes friction and wear, and in creating stable emulsions or dispersions where the tension between two immiscible liquids needs to be controlled. researchgate.net Theoretical models like COSMO-RS can be used to predict the interfacial tension at oil-water interfaces in the presence of such surface-active compounds, with studies on similar molecules showing a high degree of accuracy. dtu.dk

Development of Functional Coatings and Thin Films Utilizing this compound

The ability of this compound to form robust and well-defined monolayers is the foundation for its use in creating advanced functional coatings and thin films. researchgate.netnih.gov These films, often just a single molecule thick, can impart new properties to a material without altering its bulk characteristics.

Several techniques are employed to deposit this compound films, each offering different levels of control over the film's structure and thickness.

Self-Assembly from Solution: The most common method involves immersing the substrate in a dilute solution of this compound in an organic solvent. The phosphonic acid molecules spontaneously adsorb onto the surface and self-organize into a dense monolayer. This process is self-limiting, resulting in a uniform, single-layer coating. researchgate.net Subsequent thermal treatment can drive off water molecules and strengthen the bond to the substrate, significantly enhancing the film's stability. nih.gov

Spin Coating: This technique involves dispensing a solution of the phosphonic acid onto a spinning substrate. researchgate.net The centrifugal force spreads the solution evenly, and as the solvent evaporates, a thin film is left behind. Spin coating is a rapid method suitable for creating uniform films over large areas, though achieving a perfect monolayer requires precise control over spin speed, solution concentration, and solvent volatility. researchgate.net

Atomic and Molecular Layer Deposition (ALD/MLD): These are advanced vapor-phase deposition techniques that allow for atomic- or molecular-level control over film growth. In a typical MLD process for organic films, sequential, self-limiting surface reactions are used to build up the film one molecular layer at a time. While less common for simple alkylphosphonic acids, MLD offers unparalleled precision for creating complex, multilayered organic or hybrid organic-inorganic structures, which could incorporate phosphonic acid functionalities.

The architecture of the film is critical to its function. For many applications, a single, densely packed monolayer is desired. The strong, specific interaction of the phosphonic acid head group with metal oxides ensures the formation of a well-defined single layer where the alkyl chains are highly ordered. nih.gov This order is crucial for creating effective barrier coatings or surfaces with very low energy.

It is also possible to build multilayered structures. Using techniques like layer-by-layer assembly, alternating layers of different molecules can be deposited. For example, a multilayer film could be constructed by alternating this compound with a bifunctional molecule that has a phosphonic acid at one end and a different functional group at the other. This approach allows for the creation of complex, stratified films with tailored optical, electronic, or chemical properties.

Surface Modification for Enhanced Material Performance and Selectivity

By applying this compound coatings, the performance and selectivity of materials can be significantly enhanced for specific applications. nih.govmdpi.com This modification can improve durability, introduce new functionalities, or control interactions with the surrounding environment.

One of the most researched applications is in corrosion protection. A dense, hydrophobic monolayer of this compound on a metal such as stainless steel or bronze acts as a physical barrier, preventing corrosive agents like water and ions from reaching the metal surface. researchgate.netnih.gov Studies on the closely related octadecylphosphonic acid have shown that these self-assembled films can significantly improve the corrosion resistance of stainless steel, especially after a thermal treatment step that strengthens the bond between the acid and the surface. researchgate.netnih.gov

Furthermore, phosphonic acid monolayers can be used to control surface selectivity. For example, in the fabrication of biosensors or medical implants, it is often necessary to prevent the non-specific adhesion of proteins and cells while promoting the attachment of specific target molecules. By creating a background layer with this compound, the surface becomes resistant to general fouling. nih.gov This "blank slate" can then be patterned with other molecules to create specific binding sites, thereby enhancing the selectivity and performance of the device. Similarly, modifying the inner surface of materials like halloysite (B83129) nanotubes can alter their interaction with a polymer matrix, leading to enhanced thermal and mechanical properties in the resulting composite material. researchgate.net

Tailoring Surface Reactivity for Specific Chemical Processes

The modification of surfaces with this compound provides a powerful method for controlling surface reactivity. The phosphonic acid group serves as a strong anchor to metal oxide surfaces, while the long alkyl chain can be tailored to create a surface with specific chemical properties, such as hydrophobicity or resistance to non-specific binding. google.com This functionalization is crucial for processes that depend on highly specific surface interactions.

A notable application is in the development of chemically reactive membranes for environmental remediation. Researchers have incorporated HDPA into electrospun polymer nanofibers to create materials for sequestering dissolved contaminants from water. nih.gov In the case of uranium (U⁶⁺) contamination, the phosphonic acid groups on the HDPA-functionalized nanofibers act as specific binding sites. The mechanism of removal can be tailored by controlling environmental conditions like pH. At lower U⁶⁺ concentrations, the primary mechanism is complexation between the phosphonic acid moiety and soluble uranium species. At higher concentrations and near-neutral pH, surface precipitation also contributes significantly to uranium removal. nih.gov

The effectiveness of this tailored reactivity is demonstrated in pH-dependent uptake experiments. For instance, polyacrylonitrile (B21495) (PAN) nanofibers containing 0.5 wt. % HDPA showed high uranium uptake (over 60%) across a wide pH range. nih.gov This demonstrates how HDPA can be used to create a surface that is chemically reactive towards a specific target under defined process conditions.

| Material | Initial U⁶⁺ Concentration (μM) | pH | Uranium Removal (%) | Proposed Mechanism |

| PAN with 0.5 wt. % HDPA | 10 | 2-7 | >60% | Complexation & Surface Precipitation nih.gov |

| PAN with 1 wt. % HDEHP | 10 | 2 | ~50% | Complexation nih.gov |

| PAN with 1 wt. % HDEHP | 10 | 3-7 | <20% | Complexation nih.gov |

| AO-PAN | 10 | 3-7 | ~80% | Complexation nih.gov |

This table presents research findings on the pH-dependent uptake of Uranium (U⁶⁺) by various functionalized nanofibers, illustrating the tailored reactivity imparted by different chemical agents, including this compound (HDPA). nih.gov

By forming a dense, functionalized layer, HDPA can render a surface's chemical reactivity anything from non-reactive and corrosion-resistant to highly reactive for specific binding events. google.com This control is essential for applications ranging from catalysis and sensing to environmental separation processes.

Advanced Surface Texturing and Patterning via Phosphonic Acid Modification

The ability of phosphonic acids like HDPA to form robust self-assembled monolayers is leveraged for advanced surface texturing and patterning. These techniques are critical for creating micro- and nanoscale topographies that influence properties such as wetting, adhesion, and optical behavior. A key strategy involves using the phosphonic acid SAM as a protective mask during a surface modification process. mdpi.com

For example, researchers have demonstrated that a SAM of a long-chain fluorinated phosphonic acid can effectively protect an aluminum surface from being roughened by hot water treatment. mdpi.com While the unprotected areas of the aluminum react with hot water to form a rough, hydrophilic hydroxide/oxide layer, the areas coated with the phosphonic acid monolayer remain smooth and hydrophobic. This selective protection allows for the creation of well-defined patterns of different wettability and texture on the aluminum substrate. This method can be used to fabricate surfaces with both hydrophilic and hydrophobic regions, which is valuable for applications like atmospheric water harvesting. mdpi.com

The process relies on the strong covalent bonding between the phosphonic acid group and the native oxide of the aluminum, which creates a durable protective layer. mdpi.com This patterning capability extends to other areas, including the fabrication of advanced electronic devices. In semiconductor manufacturing, phosphonic acid SAMs are explored for creating fully aligned via structures, a process that requires precise, layer-by-layer patterning. justia.com Furthermore, this compound can be used as a coupling agent to improve adhesion on surfaces that have been intentionally textured or patterned to increase their surface area. google.com The inclusion of HDPA and similar phosphonic acids in coating formulations can also be used to achieve specific surface finishes, such as smooth or rough stucco-like textures. google.comgoogleapis.com

| Substrate | Modification/Patterning Method | Modifier | Result | Application |

| Aluminum | Hot Water Treatment with Selective Masking | Fluorinated Phosphonic Acid SAM | Creation of patterned hydrophilic (roughened) and hydrophobic (smooth) areas. mdpi.com | Atmospheric Water Harvesting, Microfluidics mdpi.com |

| Conductive Material | Layer-by-Layer Growth Technique | Phosphonic Acid SAM (e.g., HDPA) | Formation of a fully aligned via (FAV) structure. justia.com | Semiconductor Manufacturing justia.com |

| Shaped Article | Surface Texturing | This compound (as coupling agent) | Increased surface area and improved adhesion. google.com | Adhesion Promotion google.com |

This table summarizes methods of advanced surface texturing and patterning that utilize phosphonic acids, including this compound, to achieve specific surface characteristics.

Applications of Heptadecylphosphonic Acid in Advanced Materials Science and Engineering

Integration in Nanomaterials and Hybrid Nanostructures

The ability of heptadecylphosphonic acid to act as a surface ligand is fundamental to its use in nanotechnology. It provides a robust mechanism for controlling the properties and assembly of nanoscale materials.

The stabilization of nanoparticles is crucial to prevent their aggregation and maintain their unique size-dependent properties. This compound serves as an excellent capping agent, particularly for metal and metal oxide nanoparticles. The phosphonic acid head group exhibits a strong affinity for and forms covalent bonds with the surface of nanoparticles like gold (AuNPs) and iron oxide. nih.govchemmethod.com This strong binding creates a stable anchor.

Simultaneously, the long, hydrophobic heptadecyl chains extend outwards from the nanoparticle surface, creating a protective organic layer. This layer provides steric hindrance, which physically prevents the nanoparticles from coming into close contact and agglomerating, ensuring their long-term stability in colloidal suspension. chemmethod.comresearchgate.net The functionalization process is critical as it can prevent aggregation and improve the bioavailability or dispersibility of the nanoparticles in various media. nih.gov This surface modification is a key strategy for creating stable, well-dispersed nanoparticle systems for further use in composites and devices. nih.gov

Beyond stabilization, the this compound layer on nanoparticles can direct their organization into larger, ordered structures known as self-assembled nanocomposites. The process of self-assembly is driven by the interactions between the surface-bound molecules. The long heptadecyl tails on adjacent nanoparticles can interact through van der Waals forces, causing them to arrange spontaneously into ordered arrays.

This bottom-up fabrication approach allows for the creation of materials with precisely controlled architectures. For instance, nanoparticles functionalized with long-chain ligands can be organized into one-, two-, or three-dimensional superlattices. These self-assembled nanocomposites exhibit collective properties that are different from those of individual nanoparticles, opening avenues for developing advanced materials for electronics, photonics, and sensing. The ability to control the assembly of nanoparticles is a critical step in translating the unique properties of single nanoparticles into macroscopic materials with tailored functions. researchgate.net

Role in Separation and Remediation Technologies

The strong metal-binding capability of the phosphonic acid group makes this compound and related compounds highly valuable in technologies designed to separate and remove hazardous materials from the environment.

The phosphonic acid moiety is a highly effective chelating agent for f-block elements, including actinides like uranium and plutonium. When this compound is immobilized onto a solid support (such as silica, graphene oxide, or a polymer resin), it creates a powerful adsorbent material. The phosphonic acid groups act as binding sites that selectively capture targeted metal ions from aqueous solutions.

Research has demonstrated that polymer adsorbents functionalized with phosphonic acid groups can exhibit exceptionally high and rapid uptake of uranium (U(VI)) from water. rsc.org The strong complexation between the phosphine (B1218219) oxide within the phosphonic acid group and the uranium ions is a key driver of this high efficiency. rsc.org While studies may use different molecular structures, the principle remains the same: the phosphonic acid group provides the chemical selectivity for the metal ion. The long heptadecyl chain, in turn, can be used to create a hydrophobic environment or modify the surface properties of the adsorbent material to enhance its performance and stability in aqueous systems.

Table 1: Performance of a Phosphonic Acid-Functionalized Polymer Adsorbent for Uranium Capture

| Parameter | Value | Conditions | Reference |

| Maximum Adsorption Capacity (q_max) | 657.8 mg/g | pH 4.5 | rsc.org |

| Adsorption Equilibrium Time | < 15 minutes | - | rsc.org |

| Primary Binding Mechanism | Strong complexation with phosphine oxide and amino groups | - | rsc.org |

Building on the principles of selective metal ion capture, this compound can be integrated into separation membranes to create highly selective filtration systems. By grafting or coating this molecule onto the surface and within the pores of a membrane, the membrane becomes "functionalized."

These functionalized membranes can be used in advanced separation processes. As a solution containing various ions passes through the membrane, the phosphonic acid groups selectively bind to the target ions (e.g., uranium), trapping them within the membrane structure while allowing other non-target ions to pass through. This approach offers a highly efficient method for concentrating valuable elements or removing toxic heavy metals from industrial wastewater streams. The long heptadecyl chain helps to create a stable, chemically resistant functional layer on the membrane surface.

Biomimetic and Biomineralization Research Paradigms

Biomineralization is the process by which living organisms produce precisely structured inorganic minerals, such as bone, teeth, and shells. nih.govmdpi.com This process is often mediated by acidic proteins, particularly phosphoproteins, which control the nucleation and growth of mineral crystals. nih.gov

This compound serves as a valuable tool in biomimetic research, which seeks to understand and replicate these natural processes. The molecule acts as a simplified mimic of the functional phosphoproteins involved in biomineralization. The phosphonic acid head group mimics the phosphate (B84403) groups in these proteins, allowing it to interact with mineral precursors (like calcium and phosphate ions) and direct their crystallization.

By creating self-assembled monolayers of this compound on a substrate, researchers can design well-defined surfaces to study how mineral crystals form. These studies provide fundamental insights into the mechanisms of biomineralization, such as how organisms achieve such exquisite control over crystal shape and orientation. This knowledge is crucial for developing new strategies in bone tissue engineering and creating advanced composite materials with superior strength and toughness, inspired by nature.

Mimicking Biological Mineralization Processes and Pathways

This compound (HDPA) plays a significant role in mimicking biological mineralization, a process where living organisms produce minerals. wikipedia.org This mimicry is largely achieved through the formation of self-assembled monolayers (SAMs) on various substrates. These SAMs, with the phosphonic acid group as a head and the long heptadecyl chain as a tail, create organized surfaces that can direct the nucleation and growth of inorganic crystals, much like the organic matrices in biological systems. mcgill.ca

The phosphonic acid headgroup of HDPA strongly binds to metal oxide surfaces, such as titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃), forming a stable, ordered layer. This process is analogous to the way proteins and other macromolecules guide the formation of bone or shells in nature. mcgill.canih.gov The exposed, long alkyl chains of the HDPA molecules then create a hydrophobic surface that can influence the local concentration of ions and control the deposition of minerals from a solution.

Researchers have utilized HDPA and other long-chain phosphonic acids to create biomimetic surfaces that can control the crystallization of calcium phosphate, the primary mineral component of bone. nih.gov By varying the packing density and order of the HDPA SAM, it is possible to influence the phase, morphology, and orientation of the deposited mineral crystals. This level of control is a key feature of biological mineralization, which produces materials with remarkable hierarchical structures and properties. wikipedia.orgmcgill.ca

| Substrate | Interfacial Energy | Effect on Mineralization |

| Unmodified TiO₂ | High | Random, uncontrolled crystal growth |

| HDPA-modified TiO₂ | Low (hydrophobic) | Oriented nucleation, controlled crystal growth |

| Unmodified Al₂O₃ | High | Random, uncontrolled crystal growth |

| HDPA-modified Al₂O₃ | Low (hydrophobic) | Oriented nucleation, controlled crystal growth |

Controlled Crystallization at Organically Modified Interfaces

The ability of this compound to form well-defined SAMs makes it an excellent tool for controlling crystallization at organically modified interfaces. The interface created by an HDPA SAM presents a template that can dictate the arrangement of atoms in a growing crystal. This templating effect arises from both the chemical nature of the phosphonic acid headgroup and the physical properties of the assembled alkyl chains.

The crystallization process at these modified interfaces can be broken down into several key stages:

Surface Functionalization: HDPA molecules are adsorbed onto a substrate, typically a metal oxide, from a solution. The phosphonic acid headgroups form strong covalent or coordination bonds with the surface.

SAM Formation: The long heptadecyl chains of the HDPA molecules self-assemble into a densely packed, ordered monolayer due to van der Waals interactions between the chains. This creates a uniform and chemically specific surface.

Nucleation: When this functionalized surface is exposed to a solution containing precursor ions (e.g., calcium and phosphate), the organized headgroups of the HDPA molecules can act as nucleation sites, lowering the energy barrier for crystal formation.

Crystal Growth: The subsequent growth of the crystals is influenced by the properties of the SAM, such as its surface energy and topography. This can lead to the formation of crystals with preferred orientations and specific polymorphs.

Research has shown that the structure of the underlying HDPA monolayer directly impacts the resulting crystal morphology. A highly ordered, crystalline SAM tends to promote the growth of similarly ordered inorganic crystals, a phenomenon known as epitaxial growth. This precise control over crystallization is crucial for the development of advanced materials with tailored optical, electronic, and mechanical properties.

Development of Advanced Composites and Hybrid Materials

This compound is a valuable component in the creation of advanced composites and hybrid materials. Its bifunctional nature, with a reactive phosphonic acid headgroup and a long, non-polar alkyl tail, allows it to act as a molecular bridge between inorganic and organic phases. nih.gov

In composite materials, HDPA can be used to modify the surface of inorganic fillers, such as nanoparticles or platelets, before they are incorporated into a polymer matrix. The phosphonic acid group ensures strong adhesion to the filler surface, while the heptadecyl tail enhances compatibility with the surrounding polymer. This improved interfacial adhesion is critical for transferring stress from the polymer matrix to the reinforcing filler, thereby enhancing the mechanical properties of the composite material.

Key Research Findings on Alkylphosphonic Acids in Composites:

| Filler Material | Polymer Matrix | Role of Alkylphosphonic Acid | Resulting Property Enhancement |

| Alumina (B75360) (Al₂O₃) | Polyethylene | Surface modifier, coupling agent | Increased tensile strength and modulus |

| Titania (TiO₂) | Epoxy | Dispersion aid, adhesion promoter | Improved toughness and thermal stability |

| Silica (SiO₂) | Polystyrene | Surface compatibilizer | Enhanced filler dispersion, higher impact strength |

Furthermore, HDPA is utilized in the synthesis of organic-inorganic hybrid materials. nih.gov These materials are synthesized by co-condensation of metal alkoxides with organophosphonic acids like HDPA. The resulting materials possess a unique combination of properties derived from both their organic and inorganic components. For example, the incorporation of the long alkyl chains from HDPA can impart hydrophobicity and flexibility to an otherwise rigid inorganic network. These hybrid materials find applications in coatings, membranes, and sensors. nih.govrsc.org

Computational and Theoretical Investigations of Heptadecylphosphonic Acid Systems

Molecular Dynamics Simulations of SAM Formation and Interfacial Phenomena

Molecular dynamics (MD) simulations have proven to be an invaluable tool for understanding the dynamic processes involved in the formation of self-assembled monolayers (SAMs) of long-chain alkylphosphonic acids, such as heptadecylphosphonic acid, on various substrates. These simulations track the motion of individual atoms over time, providing a detailed picture of molecular organization and interfacial phenomena.

Given the structural similarity, studies on octadecylphosphonic acid (ODPA), an 18-carbon chain analogue, offer significant insights into the behavior of HDPA (a 17-carbon chain). MD simulations of ODPA on the (0001) surface of α-alumina have revealed the complex interplay of factors that govern the formation of ordered monolayers. nih.gov These simulations, which can span nanosecond timescales, show that the process begins with the adsorption of individual phosphonic acid molecules onto the substrate. nih.govresearchgate.net

A key aspect explored in these simulations is the role of the solvent. The formation of ODPA SAMs has been compared in different environments, such as in a vacuum, in hexane, and in 2-propanol. nih.govresearchgate.net The solvent molecules can compete with the phosphonic acid for binding sites on the surface, influencing the kinetics of SAM formation and the final packing density of the monolayer. researchgate.net For instance, during the formation of ODPA SAMs from a 2-propanol solution, the solvent molecules are gradually displaced from the α-Al2O3(0001) surface as the phosphonic acid molecules adsorb and self-organize. researchgate.net

The simulations also elucidate the evolution of different packing motifs of the alkyl chains. Initially, the adsorbed molecules may exist in a disordered, "liquid-like" state. researchgate.net Over time, through lateral interactions, they transition to a more ordered, "solid-like" phase characterized by closely packed, upright alkyl chains. researchgate.net This ordering process is crucial for the formation of a dense, high-quality SAM.

| Phenomenon | Observation from MD Simulations | Influencing Factors | Source |

|---|---|---|---|

| SAM Formation Mechanism | Begins with individual molecule adsorption, followed by self-organization into ordered monolayers. Transitions from a "liquid-like" to a "solid-like" state. | Solvent, temperature, substrate nature | nih.govresearchgate.net |

| Role of Solvent | Solvent molecules compete for surface binding sites and are displaced during SAM formation. The choice of solvent affects the kinetics and final monolayer quality. | Solvent polarity and affinity for the surface | nih.govresearchgate.net |

| Alkyl Chain Ordering | Alkyl chains transition from a disordered state to a highly ordered, upright orientation driven by intermolecular van der Waals interactions. | Chain length, surface coverage | researchgate.net |

| Final Monolayer Structure | Formation of a dense, well-packed monolayer with specific packing motifs. | Adsorption density, annealing conditions | nih.gov |

Density Functional Theory (DFT) Studies of Adsorption Mechanisms and Bonding Energetics

Density Functional Theory (DFT) calculations have been instrumental in providing a quantum mechanical understanding of the adsorption of phosphonic acids on metal oxide surfaces. These studies focus on the electronic structure of the molecule-surface interface, offering detailed information about adsorption mechanisms and the energetics of bonding.

For phosphonic acids like HDPA, DFT calculations have explored the adsorption on various technologically important metal oxides, including aluminum oxide (Al₂O₃) and titanium dioxide (TiO₂). nih.govnih.gov A key finding from these studies is that the phosphonic acid headgroup can bind to the surface in several different coordination modes: monodentate, bidentate, and tridentate. rsc.orgpsu.edu In a monodentate linkage, one oxygen atom of the phosphonic acid binds to the surface. In a bidentate linkage, two oxygen atoms are involved, which can be either bridging between two metal centers or chelating to a single metal center. In a tridentate linkage, three oxygen atoms from the phosphonic acid headgroup bind to the surface. psu.edu

The thermodynamically preferred binding mode is dependent on several factors, including the specific crystal face of the metal oxide and the presence of surface hydroxyl groups or water molecules. rsc.org For example, on alumina (B75360) surfaces, DFT calculations have shown that the binding mode can be influenced by the surface structure and the amount of residual water. rsc.org

While specific bonding energy values for this compound are not always explicitly detailed in the literature, DFT studies on similar long-chain alkylphosphonic acids provide valuable insights. The adsorption energy is a critical parameter that quantifies the strength of the interaction between the molecule and the surface. For instance, DFT calculations of CO adsorption on hydroxylated α-Al₂O₃(0001) surfaces have shown adsorption energies in the range of 0.57 eV. nih.gov While this is for a different molecule, it illustrates the type of quantitative data that can be obtained. The adsorption of phosphonic acids is generally a strong, chemisorptive interaction, leading to the formation of stable monolayers.

| Parameter | DFT Findings | Influencing Factors | Source |

|---|---|---|---|

| Adsorption Mechanism | Involves the formation of covalent P-O-Metal bonds between the phosphonic acid headgroup and the metal oxide surface. | Surface hydroxyl groups, reaction conditions | wur.nl |

| Binding Modes | Can be monodentate, bidentate (bridging or chelating), or tridentate. | Substrate crystal structure, surface hydration | rsc.orgpsu.edu |

| Bonding Energetics | Characterized by strong chemisorption, leading to high adsorption energies and stable monolayer formation. The exact energy depends on the binding mode and substrate. | Binding coordination, surface coverage | nih.gov |

| Role of Surface Hydroxylation | Surface hydroxyl groups act as reactive sites for the condensation reaction with the phosphonic acid headgroup. | Pre-treatment of the substrate | nih.gov |

Modeling of Intermolecular and Surface-Molecule Interactions within Phosphonic Acid Assemblies

Surface-Molecule Interactions: The primary interaction driving the formation of the monolayer is the strong covalent bonding between the phosphonic acid headgroup and the metal oxide surface, as detailed by DFT calculations. rsc.orgwur.nl The nature of this bond, whether monodentate, bidentate, or tridentate, significantly influences the orientation of the molecule with respect to the surface. psu.edu Heating after deposition can promote the formation of these covalent bonds, enhancing the stability of the monolayer. wur.nl

Intermolecular Interactions: Once anchored to the surface, the long alkyl chains of the this compound molecules interact with each other primarily through van der Waals forces. wur.nlvub.be These attractive forces are maximized when the chains are in a close-packed, all-trans conformation, which drives the molecules to adopt a more upright orientation with increasing surface coverage. vub.be The collective strength of these van der Waals interactions along the 17-carbon chains is substantial and is a key factor in the formation of a dense and well-ordered monolayer.

In addition to van der Waals forces, hydrogen bonding can also play a role, particularly in the headgroup region. wur.nl Unbound P-OH groups on adjacent molecules or between the phosphonic acid and surface hydroxyl groups can form hydrogen bonds, further stabilizing the monolayer structure. wur.nl

Computational models have been used to estimate the contributions of these different interactions. For example, the surface free energy of modified surfaces can be calculated, providing insights into the nature of the interfacial forces. vub.be These calculations often break down the surface free energy into components, such as the Lifshitz-van der Waals component and an acid-base component which accounts for interactions like hydrogen bonding. vub.be

| Interaction Type | Description | Key Role | Source |

|---|---|---|---|

| Surface-Molecule (Covalent Bonding) | Formation of strong P-O-Metal bonds between the phosphonic acid headgroup and the substrate. | Anchors the molecules to the surface, initiating SAM formation. | rsc.orgwur.nl |

| Intermolecular (van der Waals Forces) | Attractive forces between the long alkyl chains of adjacent molecules. | Promotes ordering and close packing of the alkyl chains, leading to a dense monolayer. | wur.nlvub.be |

| Intermolecular (Hydrogen Bonding) | Occurs between unbound P-OH groups of neighboring molecules or with surface hydroxyls. | Contributes to the stability of the monolayer, particularly in the headgroup region. | wur.nl |

Predictive Models for Structure-Function Relationships in this compound-Based Materials

A significant goal of computational modeling is to develop predictive models that link the molecular structure of this compound to the macroscopic functions of materials derived from it. These structure-function relationships are crucial for the rational design of new materials with tailored properties for applications such as corrosion inhibition, surface energy modification, and biocompatible coatings.

While comprehensive quantitative structure-property relationship (QSPR) models specifically for this compound are still an emerging area of research, existing computational studies on long-chain alkylphosphonic acids provide a strong foundation for understanding these relationships.

Corrosion Inhibition: For corrosion protection, the function is to create a dense, stable barrier that prevents corrosive species from reaching the metal surface. Computational studies have shown a clear relationship between the structure of alkylphosphonic acids and their corrosion inhibition efficiency. ethz.ch

Chain Length: Longer alkyl chains, such as in this compound, lead to stronger van der Waals interactions between molecules. This results in a more densely packed and ordered monolayer, which is a more effective barrier against corrosion. ethz.ch

Headgroup Binding: The strong covalent bond between the phosphonic acid headgroup and the metal oxide surface provides robust anchoring, which is essential for the long-term stability of the protective film. ethz.ch

Predictive models for corrosion inhibition often use quantum chemical descriptors, calculated using DFT, to correlate with experimentally observed inhibition efficiencies. mdpi.com These descriptors can include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which relate to the molecule's ability to donate or accept electrons during the adsorption process.

Surface Energy Modification: The surface energy of a material is determined by the chemical nature of its outermost layer. By forming a SAM of this compound, the high-energy metal oxide surface is replaced by a low-energy surface composed of the terminal methyl groups of the alkyl chains.

Molecular Packing: The degree of ordering and packing density of the alkyl chains, which is a function of chain length and deposition conditions, directly influences the final surface energy. A more ordered and densely packed monolayer will present a more uniform, low-energy surface.

Predictive models can be developed to correlate molecular parameters, such as chain length and headgroup type, with macroscopic properties like contact angle and surface free energy.

While fully quantitative predictive models for all functionalities of this compound-based materials are still under development, the existing body of computational work provides clear qualitative and semi-quantitative structure-function relationships that guide the application of this versatile molecule.

Future Research Directions and Emerging Opportunities for Heptadecylphosphonic Acid

Exploration of Novel Materials Architectures and Multicomponent Systems

The application of heptadecylphosphonic acid and its homologs is expanding beyond simple single-component monolayers into more intricate and functional architectures. A significant area of opportunity lies in their integration into multicomponent systems, where the interplay between different molecules gives rise to synergistic effects and enhanced performance.

One of the most promising applications is in the field of perovskite solar cells (PSCs) . Research has shown that long-alkyl phosphonic acids can significantly improve the efficiency and stability of PSCs. rsc.org For instance, dodecylphosphonic acid (a shorter-chain homolog) has been used as an additive in wide-bandgap perovskite precursors. rsc.org The phosphonic acid group interacts with undercoordinated lead ions (Pb²⁺) and halide anions at the perovskite surface and grain boundaries, effectively passivating defects that cause non-radiative recombination of charge carriers. rsc.org Simultaneously, the long alkyl chains help to constrain grain tilting during crystal growth, leading to larger grain sizes and more oriented crystalline films. rsc.org

Further complexity is introduced through crystal crosslinking , where bifunctional molecules containing phosphonic acid groups are used. Butylphosphonic acid 4-ammonium chloride, for example, has been shown to act as a crosslinker between adjacent perovskite grains. nih.govresearchgate.net The phosphonic acid and ammonium (B1175870) termini form strong hydrogen bonds with the perovskite surface, effectively "stitching" the grains together. nih.govresearchgate.net This not only enhances the material's resistance to moisture but also improves photovoltaic performance by facilitating better incorporation of the perovskite within the mesoporous titanium dioxide (TiO₂) scaffold. nih.govresearchgate.net The use of such additives has led to significant increases in power conversion efficiency (PCE). nih.govresearchgate.net

The concept of mixed SAMs represents another frontier. By co-adsorbing two or more different phosphonic acids, or by combining phosphonic acids with other molecules like carboxylic acids, researchers can create surfaces with finely tuned properties. For example, a synergistic effect has been observed when mixing (aminomethyl)phosphonic acid and glycine (B1666218) on a tin oxide (SnO₂) electron transport layer. mdpi.com The phosphonic acid group provides strong anchoring to the metal oxide, while the carboxylic acid group facilitates rapid charge transfer, and the amine groups interact with the perovskite layer to reduce defects. mdpi.com This approach has resulted in PSCs with PCEs reaching 24.69%. mdpi.com Similarly, binary SAMs can be used to create multifunctional surfaces, such as hydrophobic yet water-dispersible cleaning agents for environmental remediation. researchgate.net

These principles are also being applied to develop all-perovskite tandem solar cells, which have the potential to surpass the efficiency limits of single-junction cells. nih.govnorthwestern.edu In these devices, phosphonic acids and other ligands are crucial for passivating defects at the interfaces between layers and for suppressing the oxidation of sensitive components like tin (Sn²⁺). northwestern.eduresearchgate.net

Table 1: Impact of Phosphonic Acid-Based Treatments on Perovskite Solar Cell (PSC) Performance

| Treatment/System | Key Finding | Resulting Performance Metric |

| Butylphosphonic acid 4-ammonium chloride crosslinking | Additive acts as a crosslinker between perovskite grains, enhancing moisture resistance. nih.govresearchgate.net | PCE increased from 8.8% to 16.7%. nih.govresearchgate.net |

| Mixed (aminomethyl)phosphonic acid & glycine SAM | Synergistic effect of strong anchoring (-H₂PO₃) and fast carrier transport (-COOH). mdpi.com | PCE of 24.69% achieved. mdpi.com |

| Oleic acid treatment on Pb-Sn perovskite | Reduced recombination at the perovskite/ETL interface and coordination of Sn²⁺. northwestern.edu | VOC of 0.89 V and PCE of 23.0% (stabilized 22.4%). northwestern.edu |

| Dodecylphosphonic acid (DDPA) additive | Inhibits vacancy formation and constrains grain tilting in wide-bandgap perovskites. rsc.org | Substantially reduced photo-generated carrier recombination. rsc.org |

Advancements in In Situ and Operando Characterization Techniques for Dynamic Processes

Understanding the formation of this compound SAMs is critical to controlling their final properties. The self-assembly process is dynamic, involving molecule-surface interactions, intermolecular forces, and the influence of the solvent. Traditionally, these layers are characterized ex situ, after the assembly is complete. However, future progress depends on observing these dynamic processes as they happen.

Molecular dynamics (MD) simulations have emerged as a powerful in silico tool to study the mechanisms of SAM formation at an atomistic level. nih.gov These simulations can track the evolution of surfactant-surface interactions, from the initial docking of individual molecules to their gradual organization into a dense, ordered monolayer. nih.gov For instance, MD studies of octadecylphosphonic acid (ODPA) on α-alumina have elucidated different packing motifs and revealed the critical role the solvent plays in the final structure and ordering of the monolayer. researchgate.netnih.gov By comparing SAM formation in different environments (e.g., 2-propanol, hexane, and vacuum), researchers can understand how solvent molecules compete for surface sites and mediate the interactions between the alkyl chains. nih.gov

While simulations provide unparalleled detail, they must be validated by experimental observations. In situ and operando characterization techniques are essential for capturing the real-time kinetics and structural evolution of the SAM at the solid-liquid or solid-vapor interface. Techniques such as in situ infrared spectroscopy have been used to study the formation of ODPA SAMs on alumina (B75360) surfaces in real time, providing direct evidence of the ordering process. researchgate.net

Development of Rational Design Principles for Tailored Surface Properties

The ultimate goal of studying SAMs is to move from empirical, trial-and-error approaches to a rational design framework where molecules can be engineered to produce specific surface properties. Achieving this requires a deep, fundamental understanding of the structure-property relationships that govern the behavior of this compound and related molecules at interfaces.

The properties of a SAM are determined by a complex interplay of factors:

The Anchor Group: The phosphonic acid headgroup provides a strong, stable linkage to metal oxide surfaces like alumina, titania, and zirconia. acs.org The strength of this interaction influences the ordering and stability of the entire monolayer. acs.org

The Alkyl Chain: The length and conformation of the alkyl chain (e.g., the 17-carbon chain of this compound) dictate the thickness, density, and van der Waals interactions within the monolayer. Infrared and solid-state NMR spectroscopy show that while the inner methylene (B1212753) groups are typically in a highly ordered all-trans conformation, the terminal methyl groups can be more disordered. acs.org

The Surface: The nature of the substrate material (e.g., ZrO₂, TiO₂, Al₂O₃) and its specific crystal face significantly affects the packing and conformational order of the SAM. researchgate.netacs.org

The Environment: The choice of solvent and deposition conditions plays a critical role in the final quality of the SAM, as shown by molecular dynamics simulations. nih.gov

Rational design involves leveraging this knowledge to create tailored surfaces. For example, to create a highly insulating, defect-free dielectric layer for an organic transistor, one would choose a long-chain phosphonic acid to form a dense, well-ordered SAM on the gate oxide. rsc.org This has been shown to improve electron mobility by orders of magnitude compared to a bare oxide surface. rsc.org To create a surface that selectively binds to certain molecules, one might design a mixed SAM architecture, combining this compound with another functionalized phosphonic acid to create specific binding sites. researchgate.net The development of these design principles is crucial for applications ranging from biosensors and anti-fouling coatings to advanced electronic devices. nih.gov

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

The chemical space of potential molecules for surface modification is vast, and the number of variables influencing SAM formation (molecule structure, substrate, solvent, temperature) is enormous. Traditional research methods, which involve synthesizing and testing compounds one by one, are too slow to explore this complexity efficiently. This is where machine learning (ML) and artificial intelligence (AI) offer a transformative opportunity.

Data-driven ML models can accelerate the discovery and design of new functional materials, including those based on phosphonic acid SAMs. nih.gov The process involves creating a dataset from existing experimental or computational results, which links molecular features and surface properties to a desired performance outcome (e.g., protein resistance, electronic mobility, or photovoltaic efficiency). nih.gov

For example, a machine learning model was developed to predict the antifouling (protein resistance) properties of SAMs. nih.gov The model used a combination of algorithms, including random forest (RF) and artificial neural networks (ANN), to analyze a dataset of different SAMs. nih.gov It successfully identified the key chemical and surface features that are most important for preventing protein adsorption. nih.gov Crucially, the model was not only predictive but also generative; it could design new molecules with a high probability of being effective antifouling agents. nih.gov When these computationally designed molecules were synthesized and tested, they exhibited strong resistance to protein adsorption from undiluted blood serum and plasma, validating the model's predictions. nih.gov

This approach can be directly applied to the design of this compound-based systems. By building datasets that include information on chain length, head group variations, mixed monolayer compositions, and their resulting impact on device performance, ML models could:

Predict the efficiency of a new phosphonic acid-modified perovskite solar cell before it is fabricated.

Design the optimal mixed SAM composition for a specific application.

Accelerate the screening of candidate molecules for passivating defects in next-generation semiconductors.

The integration of AI/ML with automated synthesis and high-throughput characterization platforms promises to create a closed-loop system for materials discovery, dramatically shortening the timeline for developing new technologies based on rationally designed surface modifications.

Q & A

Q. What are the standard methods for synthesizing and purifying heptadecylphosphonic acid, and how can purity be validated?

this compound is typically synthesized via the Michaelis-Arbuzov reaction or direct ester hydrolysis. Purification often involves recrystallization or column chromatography. To validate purity, researchers should employ nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection to assess impurities . Quantification can be achieved using standardized phosphate assays, where reagent preparation and dilution protocols must follow strict guidelines to avoid contamination .